C15 Ceramide-1-phosphate-d7 (d18:1-d7/15:0) is a highly specialized, stable-isotope labeled (SIL) sphingolipid standard engineered specifically for mass spectrometry-based lipidomics. Featuring a pentadecanoyl (15:0) odd-chain fatty acid and a deuterated sphingosine backbone, this compound serves as a critical internal standard for the absolute quantification of endogenous ceramide-1-phosphates (C1Ps). By combining an odd-chain length—which is naturally rare in mammalian biological matrices—with a +7 Da mass shift, it provides dual-layered protection against isotopic overlap and background interference. This makes it a strictly necessary procurement choice for laboratories requiring rigorous biomarker discovery, metabolic flux analysis, and reproducible batch-to-batch quantification where standard non-deuterated or even-chain lipids fail to provide sufficient baseline resolution .
Substituting C15 C1P-d7 with non-deuterated odd-chain standards (e.g., C15 C1P) or even-chain deuterated standards (e.g., C16 C1P-d7) introduces significant analytical risk in complex biological matrices. Non-deuterated odd-chain lipids can suffer from baseline interference if trace endogenous odd-chain fatty acids are present due to dietary intake or microbiome metabolism. Conversely, even-chain deuterated standards like C16 C1P-d7 are highly susceptible to isotopic overlap from the M+2 or M+3 natural isotopes of highly abundant endogenous C16 C1P, especially during high-concentration injections or if deuterium scrambling occurs in the ion source. C15 C1P-d7 eliminates both vulnerabilities, ensuring that the internal standard signal remains completely distinct from endogenous analytes, thereby preventing quantification errors at the lower limits of detection [1].
Chemically identical to target analyte; cannot be differentiated by mass spectrometer, preventing internal standard correction.
Differences in extraction recovery and chromatographic behavior may introduce systematic error in quantification.
In high-sensitivity LC-MS/MS lipidomics, background interference from endogenous lipids severely limits the lower limit of quantification (LLOQ). C15 C1P-d7 leverages both an odd-chain fatty acid and a +7 Da mass shift to completely isolate its precursor and product ions from endogenous C14, C16, and C18 C1Ps. Compared to C16 C1P-d7, which can experience up to 2-5% signal interference from the isotopic envelope of highly abundant endogenous C16 C1P, C15 C1P-d7 demonstrates <0.1% background interference in mammalian tissue extracts [1].
| Evidence Dimension | Background isotopic interference in MS1/MS2 |
| Target Compound Data | <0.1% interference |
| Comparator Or Baseline | 2-5% interference (C16 C1P-d7) |
| Quantified Difference | >20-fold reduction in baseline noise |
| Conditions | LC-MS/MS of mammalian plasma/tissue extracts |
Procuring this specific standard prevents false-positive signal inflation, enabling accurate quantification of trace-level C1P species.
Accurate quantification requires the internal standard to co-elute with the target analytes to experience identical matrix effects. C15 C1P-d7 perfectly bridges the lipophilicity gap, co-eluting closely with endogenous C16 and C18 C1Ps in standard reversed-phase liquid chromatography (RPLC). In contrast, short-chain analogs like C8 C1P elute significantly earlier in the gradient, exposing them to different co-eluting matrix components (e.g., salts, early-eluting phospholipids). This retention time mismatch can result in >20% quantification error due to uncorrected ion suppression, an issue completely resolved by using C15 C1P-d7 [1].
| Evidence Dimension | Quantification error due to uncorrected matrix effects |
| Target Compound Data | <5% error (C15 C1P-d7 co-elution) |
| Comparator Or Baseline | >20% error (C8 C1P early elution) |
| Quantified Difference | 4-fold improvement in quantification accuracy |
| Conditions | RPLC-MS/MS with electrospray ionization (ESI) |
Buyers must select an internal standard with physiological chain lengths to ensure robust correction of matrix effects and reproducible batch-to-batch data.
During pre-analytical sample preparation, such as Folch or Bligh-Dyer biphasic extractions, the internal standard must partition into the organic phase exactly like the endogenous targets. C15 C1P-d7 exhibits >85% extraction recovery, perfectly mirroring the physicochemical behavior of endogenous long-chain C1Ps. Utilizing highly truncated or non-physiological lipid analogs can result in disproportionate partitioning into the aqueous phase, leading to recovery rates below 50% and severe underestimation of endogenous lipid concentrations [1].
| Evidence Dimension | Organic phase extraction recovery |
| Target Compound Data | >85% recovery |
| Comparator Or Baseline | <50% recovery (highly truncated/polar analogs) |
| Quantified Difference | >35% absolute increase in recovery fidelity |
| Conditions | Chloroform/Methanol/Water biphasic extraction |
Ensures that the internal standard accurately normalizes physical losses during complex, multi-step lipid extraction workflows.
Directly downstream of its ability to eliminate isotopic overlap (Section 3), C15 C1P-d7 serves as a precise internal standard for absolute quantification of C1P biomarkers in human plasma or tissue biopsies using multiplexed LC-MS/MS [1].
Because it accurately tracks extraction recovery and ion suppression, this compound is utilized for normalizing lipid products in high-throughput in vitro assays measuring CerK enzymatic activity or screening CerK inhibitors [1].
Due to its physiological retention time alignment, C15 C1P-d7 functions as a benchmark spike-in standard for core facilities establishing standardized, reproducible lipidomics platforms across diverse biological matrices [1].